
1-(2-Fluorobenzyl)piperidin-3-amine
Descripción general
Descripción
Synthesis Analysis
Piperidine derivatives are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular formula of “1-(2-Fluorobenzyl)piperidin-3-amine” is C12H17FN2 . Its molecular weight is 208.28 .Chemical Reactions Analysis
Amines, in general, are high-boiling liquids or solids that are combustible, but not extremely flammable, at room temperature . Noxious NOx gases are formed by the combustion of amines .Aplicaciones Científicas De Investigación
Pharmacological Synthesis
1-(2-Fluorobenzyl)piperidin-3-amine is a valuable intermediate in the synthesis of pharmacologically active compounds. Its structure is pivotal for the creation of drugs due to the presence of the piperidine ring, which is a common feature in many FDA-approved pharmaceuticals . This compound can be used to synthesize derivatives with potential activity as anticancer , antiviral , antimalarial , and antimicrobial agents.
Anticancer Research
Piperidine derivatives, including those derived from 1-(2-Fluorobenzyl)piperidin-3-amine, have shown promise in anticancer research. They are being explored for their ability to inhibit cancer cell growth and metastasis. The compound’s derivatives could be part of novel therapeutic strategies against various types of cancers .
Antimicrobial Applications
The antimicrobial properties of piperidine derivatives make 1-(2-Fluorobenzyl)piperidin-3-amine a candidate for developing new antimicrobial agents. Research is ongoing to evaluate its efficacy against a range of microbial pathogens, potentially leading to new treatments for bacterial and fungal infections .
Neurological Disorders
Compounds derived from 1-(2-Fluorobenzyl)piperidin-3-amine are being studied for their potential use in treating neurological disorders. Their ability to cross the blood-brain barrier makes them suitable candidates for the development of drugs targeting conditions like Alzheimer’s disease and Parkinson’s disease .
Analgesic and Anti-inflammatory
This compound’s derivatives are being investigated for their analgesic and anti-inflammatory properties. They could lead to the development of new pain relievers and anti-inflammatory medications, providing alternatives to current treatments .
Agrochemical Development
1-(2-Fluorobenzyl)piperidin-3-amine serves as a building block in the synthesis of agrochemicals. Its derivatives could be used to create more effective pesticides and herbicides, contributing to agricultural productivity and pest management.
Food Additives Synthesis
The food industry could benefit from derivatives of 1-(2-Fluorobenzyl)piperidin-3-amine in the synthesis of food additives. These compounds may enhance the flavor, stability, or nutritional value of food products.
Antimalarial Agents
Research into antimalarial agents has included the study of piperidine derivatives. 1-(2-Fluorobenzyl)piperidin-3-amine could be used to develop new antimalarial drugs, which is crucial in the fight against drug-resistant strains of malaria .
Safety and Hazards
Direcciones Futuras
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Further exploration of the core structure using chemistry approaches and biological screening including in vivo studies in an animal model of malaria may yield important antimalarial leads .
Mecanismo De Acción
Target of Action
Piperidine derivatives are known to be present in more than twenty classes of pharmaceuticals , suggesting a wide range of potential targets
Mode of Action
The mode of action of 1-(2-Fluorobenzyl)piperidin-3-amine is currently unknown due to the lack of specific studies on this compound . Piperidine derivatives have been found to exhibit a variety of biological activities, indicating that their interaction with targets could lead to diverse changes .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
The compound’s molecular weight is 208.28 , which is within the range generally considered favorable for oral bioavailability
Result of Action
Piperidine derivatives are known to exhibit a variety of biological activities, suggesting that the effects of this compound could be diverse .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. It is generally recommended to prevent the compound from entering drains, other waterways, or soil .
Propiedades
IUPAC Name |
1-[(2-fluorophenyl)methyl]piperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2/c13-12-6-2-1-4-10(12)8-15-7-3-5-11(14)9-15/h1-2,4,6,11H,3,5,7-9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZXDUNOKGHEME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorobenzyl)piperidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1360859.png)
![6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1360860.png)
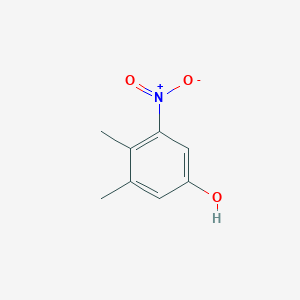
![5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1360866.png)
![6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1360867.png)

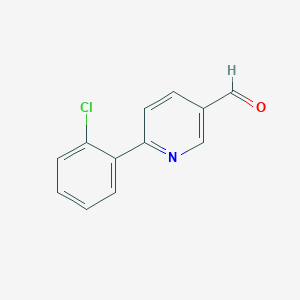
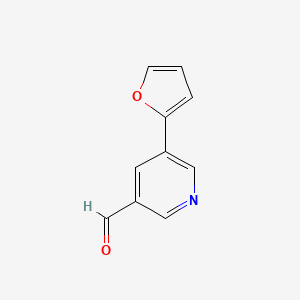

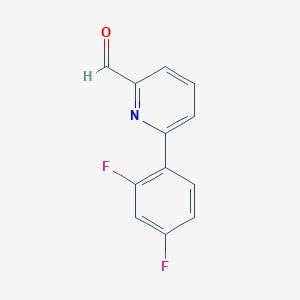
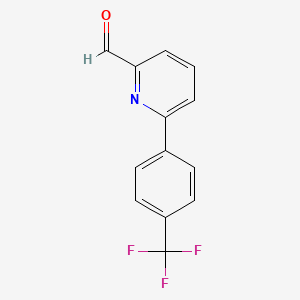
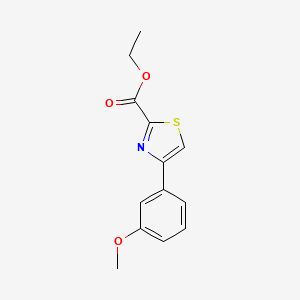
![methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B1360879.png)
